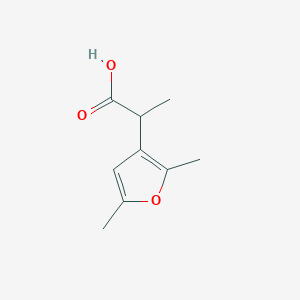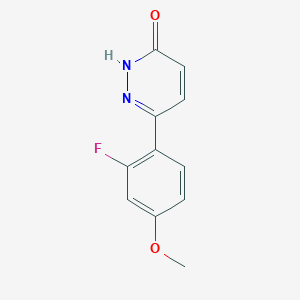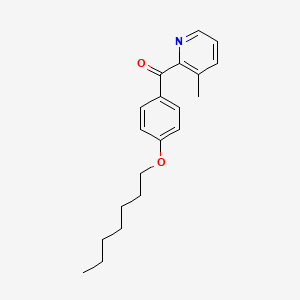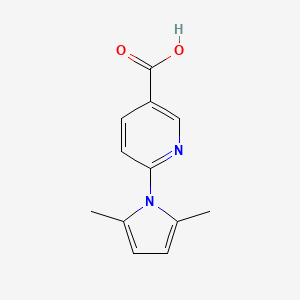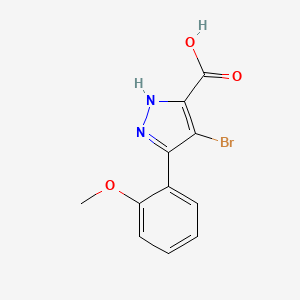
4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
Descripción general
Descripción
4-Bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid, also known as BMPCA, is a chemical compound that has a wide range of applications in scientific research. It is an organic compound with a molecular formula of C10H8BrNO3 and a molar mass of 271.099 g/mol. BMPCA is a colorless solid at room temperature and is soluble in water, ethanol, and dimethyl sulfoxide (DMSO). It is a brominated pyrazole derivative, which is a type of heterocyclic aromatic compound. BMPCA has been used for a variety of purposes, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as an inhibitor of enzymes.
Aplicaciones Científicas De Investigación
4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis and as a catalyst in chemical reactions. This compound is also used as an inhibitor of enzymes, such as cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. This compound has also been used to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA.
Mecanismo De Acción
The mechanism of action of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid is not fully understood. However, it is believed that this compound binds to the active site of the enzyme to inhibit its activity. This binding is thought to be reversible, and the compound is thought to be a competitive inhibitor. This compound is also thought to interact with other proteins, such as transcription factors, to modulate gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, in vitro studies have shown that this compound can inhibit the activity of several enzymes, including cytochrome P450 (CYP) enzymes, which are involved in drug metabolism. This compound has also been shown to modulate gene expression in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid in laboratory experiments is its ability to inhibit enzyme activity. This compound is a reversible inhibitor, which means that it can be used to study the structure and function of enzymes without permanently inhibiting their activity. This compound can also be used to study the structure and function of proteins, as well as to study the structure and function of DNA and RNA.
However, there are some limitations to using this compound in laboratory experiments. This compound is a relatively unstable compound, which means that it can degrade over time. Additionally, this compound is a relatively weak inhibitor of enzymes, which means that it may not be suitable for long-term experiments.
Direcciones Futuras
The potential applications of 4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid are numerous and are likely to expand as more research is conducted. Possible future directions for this compound include its use in drug discovery and development, as well as its use in the study of gene expression, protein structure and function, and other biological processes. Additionally, this compound could be used to study the effects of environmental pollutants on biological systems. Finally, this compound could be used in the development of new catalysts and reagents for organic synthesis.
Propiedades
IUPAC Name |
4-bromo-3-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-17-7-5-3-2-4-6(7)9-8(12)10(11(15)16)14-13-9/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAOTOZKDBULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


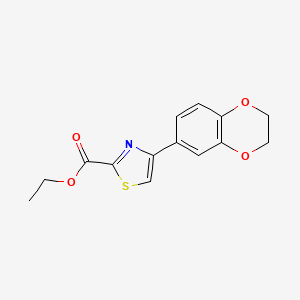

![1-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B1440047.png)


amine](/img/structure/B1440051.png)
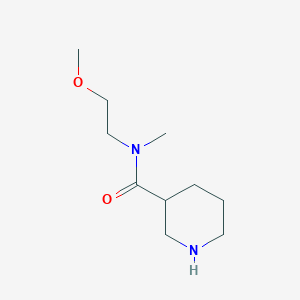
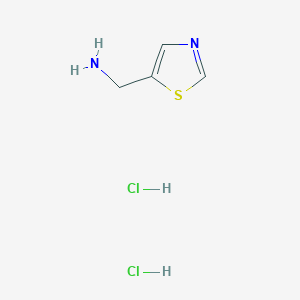

![Tert-butyl 4-[amino(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B1440056.png)
